![molecular formula C10H14ClNO B2653926 [(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride CAS No. 2094461-29-5](/img/structure/B2653926.png)
[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride
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Description
The compound “[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. The presence of the “2R,3S” notation indicates that the molecule has two chiral centers .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The “2R,3S” notation indicates the configuration of the chiral centers, with “R” (rectus) indicating a clockwise arrangement of atoms and “S” (sinister) indicating a counterclockwise arrangement .Scientific Research Applications
Novel Synthesis Approaches
Researchers have developed novel synthesis methods for benzofuran- and indol-2-yl-methanamine derivatives, indicating the importance of these compounds in chemical synthesis and drug development. A key approach involves using ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials. This method facilitates the generation of a variety of substituted compounds, showcasing the versatility and potential applications of benzofuran derivatives in medicinal chemistry and material science (Schlosser et al., 2015).
Anticancer Potential
Benzofuran lignans and related compounds have been studied for their potential antitumor activity, particularly in inhibiting tubulin polymerization. This mechanism is crucial for the development of anticancer therapies, as it targets the mitotic process of cancer cells. Certain derivatives have shown promising activity against leukemia and breast cancer cell lines, indicating the therapeutic potential of benzofuran derivatives in oncology (Pieters et al., 1999).
Anticholinesterase Activity
Benzofuran-based compounds have been identified as potent anticholinesterase agents, indicating their potential application in treating neurodegenerative diseases such as Alzheimer's disease. These compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. The selective inhibition of these enzymes could help increase acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer's patients (Luo et al., 2005).
Antimicrobial Activity
Some benzofuran derivatives have been synthesized and tested for their pharmacological properties, including antimicrobial activity. These compounds have shown efficacy against various bacterial and fungal strains, highlighting their potential as lead compounds for developing new antimicrobial agents. This is particularly important in the context of increasing resistance to existing antibiotics and the need for new therapeutic options (Koca et al., 2005).
properties
IUPAC Name |
[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-8-4-2-3-5-9(8)12-10(7)6-11;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCLEPTIDAFAZ-YUWZRIFDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC2=CC=CC=C12)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride |
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